7-Nitroindole

DFT Calculations Electronic Properties Molecular Orbital Theory

7-Nitroindole (7-NI) is a positionally specific nitrated indole. Its 7-substitution pattern is critical for biological activity—the HOMO-LUMO gap (3.8453 eV) differs fundamentally from 4-nitroindole, driving distinct redox and binding properties. This scaffold is essential for developing FBPase inhibitors (IC50 0.99 μM), Factor Xa inhibitors, and photocleavable DNA base analogs. Substituting with 4-NI or 5-NI leads to assay failure. Ensure your synthesis starts with the correct regioisomer. 98% purity standard.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 6960-42-5
Cat. No. B1294693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitroindole
CAS6960-42-5
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2
InChIInChI=1S/C8H6N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-5,9H
InChIKeyLZJGQIVWUKFTRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitroindole (CAS 6960-42-5) Technical Baseline and Procurement Context


7-Nitroindole (7-NI) is a nitrated heterocyclic aromatic compound consisting of a benzene ring fused to a pyrrole ring with a nitro group specifically substituted at the 7-position . This positional isomerism fundamentally alters its electronic and chemical profile compared to other nitroindole regioisomers (e.g., 4-NI or 5-NI), rendering it a distinct synthetic building block. It is commercially utilized as a reactant for the preparation of diverse pharmacologically active scaffolds, including protein kinase inhibitors, fructose-1,6-bisphosphatase (FBPase) inhibitors, and Factor Xa inhibitors . For procurement scientists, the precise substitution pattern is non-negotiable due to its direct impact on downstream electronic properties and biological target engagement.

Why 7-Nitroindole Cannot Be Replaced by Alternative Nitroindole Isomers in Research and Development


Procuring a generic 'nitroindole' without specifying the 7-position introduces significant risk of assay failure and synthetic divergence. The substitution pattern dictates the molecular electrostatic potential, frontier molecular orbital energies, and regioselective reactivity [1]. For instance, the HOMO-LUMO energy gap in 7-NI (3.8453 eV) is distinctly narrower than in its 4-substituted analog 4-nitroindole (4.0085 eV), directly impacting charge transfer behavior and redox potential [1]. Furthermore, biological recognition is exquisitely sensitive to this geometry; the enzymatic inhibition profiles of derivatives of 7-NI are not transferable to 5-NI or 4-NI series. Consequently, substitution with a different isomer or an unsubstituted indole backbone leads to altered synthetic yields, divergent physicochemical properties (e.g., LogP), and a complete loss of the specific molecular interactions required for validated inhibitor scaffolds [2].

Quantitative Differentiation of 7-Nitroindole vs. 4-Nitroindole and 5-Nitroindole Analogs


Electronic Structure Differentiation: 7-NI Exhibits a Narrower HOMO-LUMO Gap than 4-NI

7-Nitroindole (7-NI) demonstrates a lower HOMO-LUMO energy gap compared to 4-nitroindole (4-NI), indicating higher chemical reactivity and a distinct electronic profile relevant to charge transfer interactions [1].

DFT Calculations Electronic Properties Molecular Orbital Theory

Physical State and Handling: Melting Point and Crystallinity Divergence Among Isomers

The physical form of 7-NI differs significantly from its regioisomers, impacting ease of formulation and crystallization. 7-NI melts at a substantially lower temperature than 4-NI or 5-NI, indicating weaker intermolecular forces in the solid state .

Physicochemical Properties Formulation Handling

Nucleophilic Reactivity Mapping: Site-Specific Differences Between 7-NI and 4-NI

Dual descriptor and Fukui function analyses reveal distinct nucleophilic attack sites for 7-NI and 4-NI, providing a predictive map for regioselective synthesis [1].

Synthetic Chemistry Reactivity Descriptors DFT

Validated Research and Industrial Application Scenarios for 7-Nitroindole


Synthesis of Allosteric Fructose-1,6-Bisphosphatase (FBPase) Inhibitors for Metabolic Research

7-Nitroindole serves as the core scaffold for generating potent FBPase inhibitors, a validated target in type 2 diabetes research. Derivatives based on the 7-nitro-1H-indole-2-carboxylic acid core, such as compound 3.9, have demonstrated an IC50 of 0.99 μM against FBPase [1]. This application is strictly dependent on the 7-nitro substitution pattern for optimal binding to the allosteric AMP site of the enzyme [1].

Design of Photocleavable DNA Base Analogs for Molecular Biology

The 2'-deoxyribonucleoside derivative of 7-nitroindole, d(7-Ni), functions as a photocleavable universal base analog [1]. It enables photochemically triggered DNA backbone cleavage at precise positions when incorporated into oligonucleotides. Hybridization studies show its behavior is comparable to the widely used 5-nitroindole universal base analog, but with the added unique functionality of photocleavage, providing a distinct experimental advantage [1].

Investigation of Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition for Antiparasitic Studies

7-Nitroindole has been evaluated as an IMPDH inhibitor with demonstrated activity against Babesia parasites [1]. In vitro studies show that 7-nitroindole inhibits the growth of Babesia gibsoni and Babesia bovis, contributing to the validation of IMPDH as a molecular target for antibabesiosis prodrug development [1]. This distinct application area provides a clear research niche compared to other nitroindole isomers lacking this specific antiparasitic validation.

Precursor for 7-Aminoindole via Reduction

7-Nitroindole is the established precursor for the synthesis of 7-aminoindole via catalytic reduction [1]. 7-Aminoindole is a critical intermediate in the preparation of various pharmacologically active compounds. Patent literature specifically details the use of 7-nitroindole as the direct starting material for the industrial-scale preparation of 7-aminoindole, underscoring its unique role in this specific synthetic pathway [1].

Technical Documentation Hub

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